N-methyl-2-(1H-pyrazol-4-yl)ethanamine
Overview
Description
N-methyl-2-(1H-pyrazol-4-yl)ethanamine is an organic compound with the molecular formula C6H11N3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Scientific Research Applications
N-methyl-2-(1H-pyrazol-4-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
Target of Action
N-methyl-2-(1H-pyrazol-4-yl)ethanamine, also known as Methyl-[2-(1H-pyrazol-4-yl)-ethyl]-amine, is a compound that has been studied for its potential therapeutic applications. Similar compounds have been found to target enzymes such as nicotinamide phosphoribosyltransferase (nampt) .
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that it may interact with its targets to modulate their activity .
Biochemical Pathways
Compounds with similar structures have been found to influence the nad+ salvage pathway via their interaction with nampt .
Result of Action
Similar compounds have been found to have potential therapeutic effects in the treatment of diverse array of diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-2-(1H-pyrazol-4-yl)ethanamine can be synthesized through several methods. One common approach involves the alkylation of 1H-pyrazole with N-methyl-2-chloroethanamine under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(1H-pyrazol-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of N-methyl-2-(1H-pyrazol-4-yl)ethanol.
Substitution: Formation of various substituted pyrazoles depending on the substituent introduced.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(4-methyl-1H-pyrazol-1-yl)ethanamine
- 2-(1-methyl-1H-pyrazol-4-yl)morpholine
- N-benzyl-2-(1H-pyrazol-4-yl)ethanamine
Uniqueness
N-methyl-2-(1H-pyrazol-4-yl)ethanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-methyl-2-(1H-pyrazol-4-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-7-3-2-6-4-8-9-5-6/h4-5,7H,2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWUIUOKJXWWOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390241 | |
Record name | N-methyl-2-(1H-pyrazol-4-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956949-79-4 | |
Record name | N-methyl-2-(1H-pyrazol-4-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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